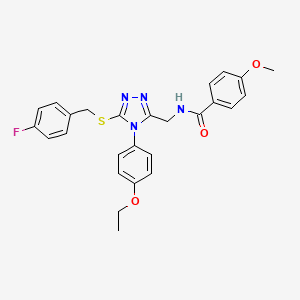

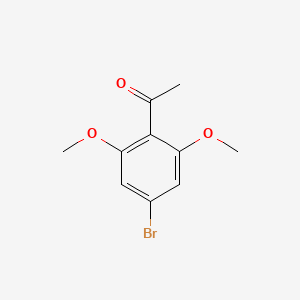

N-((4-(4-ethoxyphenyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N-((4-(4-ethoxyphenyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a 1,2,4-triazole ring, which is a type of heterocyclic aromatic ring containing two nitrogen atoms and three carbon atoms. Attached to this ring would be the ethoxyphenyl, fluorobenzyl, and methoxybenzamide groups .Scientific Research Applications

Synthesis and Antimicrobial Applications

The synthesis of N-((4-(4-ethoxyphenyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide and related compounds highlights their potential in antimicrobial applications. A study by Desai, Rajpara, and Joshi (2013) elaborates on the synthesis of a series of compounds for antimicrobial screening against various bacterial and fungal strains. These thiazole derivatives exhibit promising therapeutic interventions for microbial diseases, particularly bacterial and fungal infections, underscoring their significance in the development of new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).

Chemical Characterization and π-hole Interactions

The compound's chemical characterization, including π-hole tetrel bonding interactions, has been explored through synthesis, spectroscopic, and X-ray characterization of triazole derivatives. Such studies reveal insights into the molecular structure and interactions critical for the compound's biological activity and potential applications in medicinal chemistry. Ahmed et al. (2020) provide detailed analyses using Hirshfeld surface analysis and DFT calculations, highlighting the compound's structural characteristics and interactions that could be pivotal for its biological functions (Ahmed et al., 2020).

Radiolabeled Compounds for Neurotransmission Studies

Radiolabeled derivatives of similar compounds have been developed for studying serotonergic neurotransmission with PET imaging. Plenevaux et al. (2000) discuss [18F]p-MPPF, a radiolabeled antagonist used for PET studies of the serotonergic system. This research underscores the compound's utility in neuroscience, particularly for studying neurotransmitter systems and potential applications in diagnosing and understanding neurological disorders (Plenevaux et al., 2000).

Anticancer and Enzyme Inhibition Studies

Compounds with a similar structural framework have been evaluated for their potential anticancer properties and enzyme inhibition capabilities. Research by Bekircan et al. (2015) on derivatives of the compound demonstrates significant anti-lipase and anti-α-glucosidase activities, indicating their potential in developing treatments for conditions related to enzyme dysregulation. Such studies are crucial for identifying new therapeutic agents with specific enzyme targets, providing a foundation for future drug development (Bekircan, Ülker, & Menteşe, 2015).

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-[[4-(4-ethoxyphenyl)-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25FN4O3S/c1-3-34-23-14-10-21(11-15-23)31-24(16-28-25(32)19-6-12-22(33-2)13-7-19)29-30-26(31)35-17-18-4-8-20(27)9-5-18/h4-15H,3,16-17H2,1-2H3,(H,28,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPDLMLPZWMABFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=C(C=C3)F)CNC(=O)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25FN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(6-(methylsulfonyl)-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2896004.png)

![5-((4-Benzhydrylpiperazin-1-yl)(3-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2896005.png)

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxypiperidine-3-carboxylic acid](/img/structure/B2896007.png)

![2-[3-(3-chloro-4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2896010.png)

![4-{[2-(3-Chlorophenoxy)-1,3-thiazol-5-yl]methyl}morpholine](/img/structure/B2896013.png)

![N-(4-fluorophenyl)-2-[(2-methoxy-5-methylphenyl)amino]acetamide](/img/structure/B2896015.png)

![1,8-Diazaspiro[5.5]undecan-7-one](/img/structure/B2896018.png)